molecular formula C16H15N3O3S2 B11611937 Ethyl 4-methyl-2-[3-methyl-5-oxo-4-(2-thienylmethylene)(1,2-diazolinyl)]-1,3-t hiazole-5-carboxylate

Ethyl 4-methyl-2-[3-methyl-5-oxo-4-(2-thienylmethylene)(1,2-diazolinyl)]-1,3-t hiazole-5-carboxylate

Cat. No.: B11611937
M. Wt: 361.4 g/mol
InChI Key: RPVBZXBVXLUAGI-XYOKQWHBSA-N
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Description

ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the formation of the thiazole ring through a cyclization reaction with a suitable thioamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 4-METHYL-2-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H15N3O3S2

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4E)-3-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrazol-1-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H15N3O3S2/c1-4-22-15(21)13-10(3)17-16(24-13)19-14(20)12(9(2)18-19)8-11-6-5-7-23-11/h5-8H,4H2,1-3H3/b12-8+

InChI Key

RPVBZXBVXLUAGI-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC=CS3)/C(=N2)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=CS3)C(=N2)C)C

Origin of Product

United States

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